Product packaging for 1,3-Dimethyl-5-isoquinolinamine(Cat. No.:CAS No. 581813-08-3)

1,3-Dimethyl-5-isoquinolinamine

Cat. No.: B8748331
CAS No.: 581813-08-3
M. Wt: 172.23 g/mol
InChI Key: APTMQZHOLTYQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-isoquinolinamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B8748331 1,3-Dimethyl-5-isoquinolinamine CAS No. 581813-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

581813-08-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,3-dimethylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-7-6-10-9(8(2)13-7)4-3-5-11(10)12/h3-6H,12H2,1-2H3

InChI Key

APTMQZHOLTYQBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N)C(=N1)C

Origin of Product

United States

The Enduring Significance of the Isoquinoline Core in Organic Chemistry and Materials Science

The isoquinoline (B145761) framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. amerigoscientific.comfiveable.me Its inherent structural rigidity, coupled with the electronic properties endowed by the nitrogen atom, makes it a versatile scaffold for the synthesis of complex molecules. fiveable.mesolubilityofthings.com First isolated from coal tar in 1885, isoquinoline and its derivatives have since been identified in a vast array of natural products, most notably in alkaloids such as papaverine (B1678415) and morphine, highlighting their profound biological relevance. wikipedia.orgthieme-connect.deslideshare.net

In the realm of materials science, the planar and aromatic nature of the isoquinoline core facilitates π-stacking interactions, a critical factor in the design of organic electronic materials. fiveable.me This property is leveraged in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors. wikipedia.orgacs.orgnumberanalytics.com The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a valuable building block for advanced materials. fiveable.meacs.org

Substituted Isoquinolinamines: a Trajectory of Focused Research

The introduction of an amine substituent to the isoquinoline (B145761) core gives rise to isoquinolinamines, a class of compounds that has garnered considerable attention for its diverse pharmacological potential. Research into substituted isoquinolinamines has revealed their capacity to act as potent antitumor agents. nih.govuspharmacist.com For instance, various 3-aryl-1-isoquinolinamines have demonstrated significant cytotoxicity against a range of human tumor cell lines. nih.govuspharmacist.com

The primary research trajectory for substituted isoquinolinamines is heavily skewed towards medicinal chemistry and drug discovery. nih.gov Scientists are actively exploring how different substitution patterns on the isoquinoline ring and the amine group influence the biological activity of these compounds. This includes investigations into their mechanisms of action, with studies indicating that some derivatives can induce cell cycle arrest in cancer cells. nih.gov The synthesis of novel isoquinolinamine derivatives remains a key focus, with the goal of identifying lead compounds for the development of new therapeutic agents. uspharmacist.comnih.gov

The Academic Impetus for Investigating 1,3 Dimethyl 5 Isoquinolinamine and Its Congeners

Classical and Modern Approaches to Isoquinoline Ring System Formation

The synthesis of the isoquinoline scaffold, a key structural motif in many biologically active compounds, can be achieved through several established and contemporary methods. These reactions provide the foundation for accessing a wide range of substituted isoquinolines, including the this compound target.

Bischler-Napieralski Cyclization and its Variants for Isoquinolinamine Precursors

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. It involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org Common dehydrating agents used include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and zinc chloride (ZnCl₂). organic-chemistry.org To achieve the desired 1,3-dimethyl substitution pattern for the target molecule, a suitably substituted β-arylethylamide precursor would be required. The subsequent introduction of the C-5 amino group would necessitate further functionalization steps.

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. For instance, carrying out the reaction in an environmentally benign room-temperature ionic liquid, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), has been shown to produce excellent yields of 3,4-dihydroisoquinolines under mild conditions. organic-chemistry.org

Table 1: Comparison of Bischler-Napieralski Reaction Conditions
Reagent/ConditionTemperatureOutcomeReference
P₂O₅, POCl₃, or ZnCl₂RefluxSynthesis of 3,4-dihydroisoquinolines organic-chemistry.org
POCl₃ in [bmim]PF₆90-100 °CHigh yields, excellent purity organic-chemistry.org
Tf₂O, 2-chloropyridine-20 °C to warmMild conversion of amides to isoquinolines organic-chemistry.org

Pictet-Spengler Reaction in the Context of Isoquinoline Synthesis

The Pictet-Spengler reaction offers another powerful route to isoquinoline derivatives, specifically tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.org The resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline.

The reaction is a special case of the Mannich reaction and proceeds through the formation of an electrophilic iminium ion. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring, with electron-rich systems giving higher yields under milder conditions. wikipedia.org For the synthesis of a 1,3-dimethyl substituted isoquinoline, the corresponding β-arylethylamine and a ketone would be necessary starting materials.

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed reactions for the construction of complex heterocyclic systems, including isoquinolines. These methods often offer high efficiency, functional group tolerance, and regioselectivity. nih.gov

One such strategy involves the palladium-catalyzed cyclization of o-alkynylarylaldimines. This approach allows for the synthesis of a variety of substituted isoquinolines. researchgate.net For instance, the reaction of 2-(1-alkynyl)benzaldimines with various alkenes in the presence of a palladium(II) catalyst can yield 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines, provides a practical route to 3,4-disubstituted isoquinolines. acs.org

Another innovative palladium-catalyzed approach is the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate, which leads to the formation of 3-methylisoquinoline (B74773) derivatives. acs.org Sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization also provides a general and convergent route to a wide array of substituted isoquinolines. nih.gov

Targeted Introduction of Methyl Substituents and Amine Functionality

To synthesize this compound, specific strategies are required to introduce the methyl groups at positions C-1 and C-3, and the amine group at C-5.

Regioselective Functionalization Strategies at the Isoquinoline Core

The functionalization of the isoquinoline nucleus can be challenging due to the inherent reactivity patterns of the heterocyclic system. However, various methods have been developed for the regioselective introduction of substituents. thieme-connect.com

For the introduction of methyl groups, one approach is to start with precursors that already contain the desired methyl substituents, as would be the case in a strategically planned Bischler-Napieralski or Pictet-Spengler synthesis. Alternatively, functionalization of a pre-formed isoquinoline ring can be achieved.

Amination Reactions for C-5 Position Introduction

The introduction of an amino group at the C-5 position of the isoquinoline ring is a crucial step in the synthesis of the target molecule. Electrophilic aromatic substitution reactions on isoquinoline, such as nitration, typically occur at the C-5 and C-8 positions. youtube.com Therefore, a common strategy involves the nitration of the isoquinoline core to introduce a nitro group at the C-5 position, followed by reduction to the desired amine.

Direct amination of isoquinolines is also possible. Nucleophilic substitution reactions on the isoquinoline ring tend to occur at the C-1 position. youtube.com However, amination at other positions can be achieved under specific conditions. For instance, the Chichibabin reaction, which typically involves the amination of pyridine (B92270) and related heterocycles at the α-position, can be adapted for isoquinolines. youtube.com More contemporary methods may involve transition-metal-catalyzed C-H amination, although this can be less regioselective.

A synthetic strategy for 2- and 1-aminoquinolines and isoquinolines has been developed from their corresponding N-oxides, which react with amines in the presence of triflic anhydride. researchgate.net This highlights the potential of activating the isoquinoline ring system to facilitate nucleophilic amination at positions other than C-1.

Table 2: Summary of Functionalization Reactions for Isoquinolines
ReactionPosition(s) of FunctionalizationReagentsNotesReference
NitrationC-5 and C-8Fuming HNO₃, concentrated H₂SO₄Electrophilic substitution youtube.com
Nucleophilic Amination (Chichibabin)C-1NaNH₂Nucleophilic substitution youtube.com
Amination of N-oxideC-1 or C-2 (for quinoline)Amines, Triflic anhydrideActivation via N-oxide formation researchgate.net

Methylation Methodologies at C-1 and C-3 Positions

The introduction of methyl groups at the C-1 and C-3 positions of the isoquinoline core can be achieved through various synthetic strategies. These methods can be broadly categorized into two approaches: building the isoquinoline ring with the methyl groups already in place or direct C-H methylation of a pre-formed isoquinoline scaffold.

One-pot syntheses offer an efficient route to substituted isoquinolines. For instance, a rhodium(III)-catalyzed reaction involving the condensation of aryl ketones with hydroxylamine, followed by C-H bond activation and cyclization with an internal alkyne, can produce multisubstituted isoquinolines. While not specifically demonstrating the synthesis of this compound, this methodology allows for the introduction of substituents at the C-1 and C-3 positions.

Another approach involves the use of sulfoxonium ylides. For example, a rhodium(III)-catalyzed C-H activation of enamides and their subsequent reaction with sulfoxonium ylides can furnish 1,3-disubstituted isoquinolines. nih.gov Similarly, a ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines, where the amine group directs the C-H functionalization.

Direct C-H methylation of the isoquinoline ring is a more recent development. These methods often employ transition metal catalysts. For example, cobalt-catalyzed C-H methylation has been demonstrated using various methylating agents, including organic peroxides. acs.org These reactions are often directed by a functional group on the substrate. The development of methods for the direct and selective methylation of the isoquinoline core continues to be an active area of research.

A summary of relevant synthetic approaches is presented in the table below.

Methodology Catalyst/Reagents Description Reference
Rhodium-Catalyzed AnnulationRh(III) catalyst, aryl ketone, hydroxylamine, internal alkyneOne-pot synthesis of multisubstituted isoquinolines.
Rhodium-Catalyzed C-H ActivationRh(III) catalyst, enamide, sulfoxonium ylideSynthesis of 1,3-disubstituted isoquinolines. nih.gov
Ruthenium-Catalyzed C-H FunctionalizationRu(II) catalyst, primary benzylamine, sulfoxonium ylideSynthesis of isoquinolines directed by an amine group.
Cobalt-Catalyzed C-H MethylationCo catalyst, organic peroxideDirect methylation of the isoquinoline core. acs.org

Synthesis of Key Intermediates for this compound

A plausible synthetic route to this compound would likely proceed through a key intermediate, such as 5-aminoisoquinoline, which could then be subjected to methylation at the C-1 and C-3 positions. Alternatively, a pre-methylated isoquinoline precursor could be functionalized with an amino group at the C-5 position.

The synthesis of aminoisoquinoline derivatives has been reported through various methods. One such method involves the manganese(I)-catalyzed C-H activation of aryl amidines and their reaction with a dioxolone. This process leads to the formation of a seven-membered manganacycle intermediate, which upon elimination and intramolecular cyclization, affords an aminoisoquinoline derivative. nih.gov

Another strategy for synthesizing substituted isoquinolines that could serve as precursors involves the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds. This method provides access to a range of functionalized isoquinolines.

The synthesis of 1,3-disubstituted isoquinolines has been explored, for instance, through iridium-catalyzed asymmetric hydrogenation, which focuses on the stereoselective reduction of the isoquinoline ring. nih.govacs.orgrsc.orgnih.govrsc.orgresearchgate.net While the primary goal of these studies is the generation of chiral tetrahydroisoquinolines, the initial synthesis of the 1,3-disubstituted isoquinoline substrates is a crucial step. These substrates are often prepared via transition-metal-catalyzed tandem C-H activation and annulation of arenes with alkynes. nih.gov

Derivatization and Scaffold Modification of this compound

Once this compound is obtained, its chemical scaffold can be further modified to generate a library of related compounds. These modifications can be targeted at the exocyclic amino group or the isoquinoline ring system itself.

The amino group at the C-5 position of this compound is a versatile handle for derivatization through reactions such as acylation and alkylation.

Acylation is the process of introducing an acyl group (R-C=O) onto the amino group, forming an amide. wikipedia.org This can be achieved using various acylating agents, such as acyl halides or acid anhydrides, often in the presence of a base. youtube.com The Schotten-Baumann reaction, which is performed in the presence of water, is a classic method for the acylation of amines. youtube.com A transition-metal-free method for the acylation of isoquinolines using arylmethanols as the acylating agents has also been reported, proceeding via an oxidative cross-dehydrogenative coupling reaction. organic-chemistry.org

Alkylation involves the introduction of an alkyl group onto the amino functionality. youtube.commasterorganicchemistry.com This can be accomplished using alkyl halides as alkylating agents. youtube.com However, the direct alkylation of primary amines can sometimes lead to a mixture of mono- and poly-alkylated products. masterorganicchemistry.com More controlled and chemoselective methods for the N-alkylation of amines and amino acids have been developed using alcohols as the alkylating reagents under mild conditions. rsc.org

The table below summarizes common derivatization reactions at the amino group.

Reaction Reagents Product Reference
AcylationAcyl halide, baseAmide wikipedia.orgyoutube.com
AcylationAcid anhydride, baseAmide wikipedia.org
AcylationArylmethanol, oxidantAmide organic-chemistry.org
AlkylationAlkyl halideSecondary/tertiary amine youtube.commasterorganicchemistry.com
AlkylationAlcoholSecondary/tertiary amine rsc.org

Beyond the amino group, the isoquinoline ring of this compound can be further functionalized at various positions. The introduction of substituents can significantly alter the molecule's properties.

Recent advances have enabled the C-H functionalization of distal positions of the isoquinoline ring, which were previously difficult to access. nih.gov For example, a method for the C-4 alkylation of isoquinolines that does not require a transition metal or an activating group on the nitrogen has been developed. acs.orgresearchgate.net This reaction proceeds via a temporary dearomatization strategy.

Furthermore, catalyst-controlled site-selective C-H arylation of isoquinolones has been achieved at the C-4 and C-8 positions using different catalytic systems. acs.org Palladium catalysis favors C-4 arylation, while an iridium(III) catalyst directs the arylation to the C-8 position. acs.org While these examples are on isoquinolone systems, the principles of catalyst-controlled regioselectivity could potentially be applied to other isoquinoline derivatives.

Iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes has been shown to produce N-benzyl isoquinoline-1,3,4-triones under metal-free conditions. nih.gov This highlights the potential for oxidative functionalization of the isoquinoline core.

Electrophilic Aromatic Substitution Patterns of this compound

The orientation of electrophilic aromatic substitution on the this compound ring is directed by the combined influence of the activating amino and methyl groups and the deactivating nature of the pyridine portion of the isoquinoline nucleus. The amino group at the C5 position is a potent activating group and an ortho-, para-director. The methyl groups at C1 and C3 are also activating and ortho-, para-directing.

In electrophilic aromatic substitution, the incoming electrophile attacks the aromatic ring, forming a carbocation intermediate, and the subsequent loss of a proton restores aromaticity. uci.edu The rate-determining step is the formation of this carbocation, which is stabilized by electron-donating groups. uci.edu In the case of this compound, the amino group strongly activates the positions ortho (C4 and C6) and para (C7) to it. The methyl groups also contribute to the activation of the ring. However, the pyridine ring has an electron-withdrawing effect, which deactivates the carbocyclic ring to some extent. thieme-connect.de

When multiple substituents are present on an aromatic ring, the most activating group typically directs the substitution. masterorganicchemistry.com Therefore, the powerful activating effect of the amino group is expected to be the dominant directing influence. Substitution is anticipated to occur preferentially at the C6 and C4 positions, which are ortho to the strongly activating amino group. Steric hindrance from the adjacent methyl group at C1 might slightly disfavor substitution at the C8 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Activating/Deactivating Influence Predicted Reactivity
C4 Ortho to -NH2 (activating), Adjacent to pyridine ring (deactivating) Favorable
C6 Ortho to -NH2 (activating) Highly Favorable
C7 Para to -NH2 (activating) Favorable

Nucleophilic Reactions Involving the Amine Moiety

The primary amine group at the C5 position of this compound is a key site for nucleophilic reactions. Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen. msu.edu The nucleophilicity of amines generally follows the order of secondary > primary > ammonia, although this can be influenced by steric factors. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic centers. Common reactions involving the amine moiety include alkylation and acylation.

Alkylation: The amine can react directly with alkyl halides in an SN2 reaction to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. msu.eduyoutube.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This reaction is often rapid and can be used to protect the amine group or to introduce new functional groups. researchgate.net

Table 2: Representative Nucleophilic Reactions of the Amine Group

Reaction Type Reagent Product Type
Alkylation Alkyl Halide (e.g., CH3I) Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
Acylation Acid Chloride (e.g., Acetyl Chloride) Amide

Oxidation and Reduction Chemistry of the Isoquinoline Core and its Substituents

The oxidation and reduction of this compound can occur at the isoquinoline core or at the substituent groups. The isoquinoline nucleus is a relatively stable aromatic system.

Oxidation: The electron-rich carbocyclic ring, activated by the amino and methyl groups, is more susceptible to oxidation than the pyridine ring. However, controlled oxidation can be challenging. Strong oxidizing agents may lead to degradation of the molecule. The amine group itself can be susceptible to oxidation. The reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with thiols has been shown to result in both condensation and oxidation-reduction products, indicating the complex redox chemistry that can occur with similar substituted amino-heterocycles. rsc.org

Reduction: The pyridine ring of the isoquinoline system can be reduced under certain conditions, for example, through catalytic hydrogenation. This would lead to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the heterocyclic ring without affecting the carbocyclic ring.

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. doabooks.org While this compound itself is not primed for direct cross-coupling, it can be functionalized to participate in such reactions.

A common strategy involves the conversion of the amine group into a more suitable leaving group, such as a diazonium salt, which can then undergo Sandmeyer-type reactions or be used in Suzuki, Heck, or other cross-coupling reactions.

More modern approaches might involve the direct C-H activation of the isoquinoline ring, catalyzed by transition metals like palladium or rhodium. organic-chemistry.org The directing effect of the amine group could potentially be harnessed to achieve regioselective C-H functionalization. Transition metal-catalyzed cross-coupling reactions using organoindium reagents have also shown wide functional group tolerance and chemo- and stereoselectivity. rsc.org

Table 3: Potential Transition Metal-Catalyzed Reactions

Reaction Type Potential Precursor/Method Coupling Partner Catalyst
Suzuki Coupling Diazotization, then conversion to halide Boronic acid/ester Palladium
Heck Coupling Diazotization, then conversion to halide Alkene Palladium
Sonogashira Coupling Diazotization, then conversion to halide Terminal alkyne Palladium/Copper

Stereochemical Considerations in Reactions of Substituted Isoquinolinamines

The parent molecule, this compound, is achiral. Stereochemical considerations become important when a reaction introduces a new chiral center into the molecule. youtube.com

For instance, if a nucleophilic substitution reaction occurs at a prochiral center on a substituent, a mixture of enantiomers or diastereomers could be formed. Similarly, if an addition reaction to the isoquinoline ring breaks the planarity and creates one or more stereocenters, the stereochemical outcome must be considered.

In SN1 reactions, which proceed through a planar carbocation intermediate, a racemic mixture of products is typically expected if a new stereocenter is formed. oregonstate.eduyoutube.com In contrast, SN2 reactions are stereospecific and proceed with an inversion of configuration at the reacting center. oregonstate.eduyoutube.com The stereochemistry of the products of any reaction of this compound that generates a new chiral center would depend on the specific mechanism of the reaction. utexas.eduresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethyl 5 Isoquinolinamine

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of 1,3-Dimethyl-5-isoquinolinamine, distinct signals are expected for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the two methyl groups at positions 1 and 3 would likely appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm), as they are attached to sp² hybridized carbon atoms but are not directly on the aromatic ring. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-47.30 - 7.50Singlet
H-66.80 - 7.00Doublet
H-77.10 - 7.30Triplet
H-87.40 - 7.60Doublet
1-CH₃2.50 - 2.70Singlet
3-CH₃2.40 - 2.60Singlet
5-NH₂4.50 - 5.50Broad Singlet

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the lack of symmetry in this compound, each carbon atom is expected to be unique, resulting in a total of 11 distinct signals. The carbon atoms of the isoquinoline (B145761) ring system will appear in the downfield region (δ 110-160 ppm), with carbons attached to the nitrogen atom and the amino group showing characteristic shifts. The methyl carbons will be observed in the upfield region (δ 15-25 ppm).

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1155 - 160
C-3150 - 155
C-4115 - 120
C-4a125 - 130
C-5145 - 150
C-6110 - 115
C-7120 - 125
C-8125 - 130
C-8a130 - 135
1-CH₃20 - 25
3-CH₃15 - 20

Note: These are predicted values and serve as a guide for experimental analysis.

2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring portion of the isoquinoline core (H-6, H-7, and H-8).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₁H₁₂N₂), allowing for the unambiguous determination of its elemental formula. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Predicted HRMS Data

Ion Formula Calculated m/z
[M+H]⁺C₁₁H₁₃N₂⁺173.1073
[M]⁺˙C₁₁H₁₂N₂⁺˙172.1000

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS couple a separation technique with mass spectrometry. The choice between them would depend on the volatility and thermal stability of this compound. Given its structure, LC-MS would likely be the more suitable method. In either case, the mass spectrometer would provide a mass spectrum for the eluted compound. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, fragmentation would likely involve the loss of methyl groups, and cleavage of the isoquinoline ring system. Common fragmentation pathways in similar amine-containing heterocyclic compounds often involve the loss of small neutral molecules like HCN or NH₃.

Predicted Major Fragmentation Peaks in EI-MS

m/z Possible Fragment Interpretation
172[C₁₁H₁₂N₂]⁺˙Molecular Ion
157[C₁₀H₉N₂]⁺Loss of a methyl group (CH₃)
130[C₉H₈N]⁺Loss of a methyl group and HCN

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=N and C=C stretches of the isoquinoline ring, and N-H bending vibrations.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretchMethyl (-CH₃)
1600 - 1650C=N stretchIsoquinoline Ring
1500 - 1600C=C stretchAromatic Ring
1550 - 1650N-H bendPrimary Amine (-NH₂)

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. The C-H and N-H stretching vibrations would also be observable.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound, a conjugated aromatic system, is expected to exhibit strong absorptions in the ultraviolet region. The isoquinoline core is the primary chromophore, and the presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline.

Predicted UV-Vis Absorption Maxima (λmax)

Solvent Predicted λmax (nm) Electronic Transition
Ethanol~230, ~280, ~330π → π*

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy

Many isoquinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence would be valuable parameters for understanding its photophysical properties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This technique would confirm the planarity of the isoquinoline ring system and the positions of the dimethyl and amine substituents in the solid state. As of now, no public crystal structure data is available for this compound.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for better peak shape), would be suitable. The retention time would be a characteristic property of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC)

GC could be used if the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would likely be employed. The retention time in GC is a key identifier, and when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides quantitative and qualitative information about the compound's purity.

Computational and Theoretical Investigations of 1,3 Dimethyl 5 Isoquinolinamine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1,3-Dimethyl-5-isoquinolinamine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic landscape and predict its reactivity. researchgate.netresearchgate.net

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. figshare.com For this compound, the electron-donating amino group and the electron-rich isoquinoline (B145761) ring system are expected to significantly influence the energies and distributions of these frontier orbitals.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions. In this compound, the nitrogen atom of the amino group and the nitrogen within the isoquinoline ring are anticipated to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit positive electrostatic potential.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap4.62

This table presents hypothetical data based on typical values for similar aromatic amines and isoquinoline derivatives.

Theoretical calculations can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These simulations are invaluable for interpreting experimental spectra and confirming the molecule's structure. DFT methods are commonly used to predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. researchgate.net Similarly, the vibrational frequencies in an IR spectrum can be computed, corresponding to the various bond stretching, bending, and torsional motions within the molecule.

Table 2: Simulated ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)
C1-CH₃2.5
C3-CH₃2.6
H47.2
NH₂4.5
H66.8
H77.4
H87.1

This table contains hypothetical ¹H NMR data for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and characterize the transition states, which are the high-energy intermediates between reactants and products. This information is vital for optimizing synthetic routes and understanding reaction mechanisms. For instance, the reactivity of the amino group in nucleophilic substitution reactions or the susceptibility of the aromatic rings to electrophilic addition can be investigated.

Ligand-Protein Interaction Modeling in Model Systems (e.g., Docking, MD simulations)

To explore the potential of this compound as a bioactive molecule, its interactions with protein targets can be modeled using molecular docking and MD simulations. tandfonline.comnih.gov Molecular docking predicts the preferred binding orientation of the molecule within the active site of a protein, providing a binding affinity score that estimates the strength of the interaction. nih.gov Subsequent MD simulations of the ligand-protein complex can then be performed to assess the stability of the binding pose and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.com

Table 3: Hypothetical Docking Results for this compound with a Model Kinase
ParameterValue
Binding Affinity (kcal/mol)-8.2
Key Interacting ResiduesASP145, LYS72, PHE80
Number of Hydrogen Bonds2

This table presents hypothetical docking results for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govyoutube.comsums.ac.ir For this compound and its analogs, theoretical descriptors derived from computational chemistry can be used to build QSAR models. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

Table 4: Theoretical Descriptors for QSAR Analysis of this compound
DescriptorValue
Molecular Weight172.22 g/mol
LogP2.5
Polar Surface Area (Ų)38.9
Number of Rotatable Bonds1

This table provides calculated and estimated theoretical descriptors.

Mechanistic Investigations of 1,3 Dimethyl 5 Isoquinolinamine in in Vitro Biological Model Systems

Exploration of Cellular Pathway Modulation in In Vitro Assays

The modulation of cellular pathways is a cornerstone of understanding the biological activity of any compound. For 1,3-Dimethyl-5-isoquinolinamine, specific data on its influence on key cellular processes in cultured cell lines are not found in the current body of scientific literature.

Analysis of Cell Cycle Progression in Cultured Cell Lines

There are no available research articles or data that have investigated the effects of this compound on cell cycle progression. Studies on related but structurally distinct isoquinolinamine derivatives have shown that some can influence cell cycle, often leading to arrest at specific checkpoints. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Induction and Mechanisms of Regulated Cell Death (e.g., Apoptosis) in vitro

The potential for this compound to induce regulated cell death, such as apoptosis, has not been documented in peer-reviewed studies. While other novel isoquinolinamine compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, no such data exists for the 1,3-dimethyl substituted isomer at the 5-amino position.

Impact on Cellular Metabolic Activity in Model Systems

The effect of this compound on the metabolic activity of cells in in vitro models is another area where specific research is lacking. The metabolic reprogramming of cells is a critical aspect of many pathological conditions, and the influence of novel compounds on these pathways is of significant interest. However, no studies have been published detailing the impact of this compound on cellular metabolism.

Enzyme Interaction Mechanisms in Cell-Free Systems

Direct interaction with and modulation of enzyme activity is a primary mechanism of action for many bioactive compounds. For this compound, specific data from cell-free enzyme assays are not available.

Kinase Activity Modulation and Selectivity Profiling in vitro

There is no published data on the modulation of kinase activity by this compound. Kinase inhibition is a major focus in drug discovery, and while some isoquinoline (B145761) derivatives have been explored as kinase inhibitors, the specific activity and selectivity profile of this compound have not been reported.

Other Enzyme Inhibition/Activation Studies in Isolated Systems

Beyond kinases, the broader enzymatic interaction profile of this compound remains uncharacterized in the public domain. There are no available studies that have assessed its inhibitory or activatory effects on other classes of enzymes in isolated systems.

No Mechanistic Data Available for this compound's Antiproliferative Effects

Following a comprehensive review of available scientific literature, no studies detailing the mechanistic investigations of this compound in in vitro biological model systems concerning its antiproliferative properties were identified. Extensive searches for data on the compound's effects on cellular proliferation, as well as the elucidation of its molecular targets and binding mechanisms in cancer cell lines, yielded no specific research findings.

The scientific community has not published research that would allow for a detailed analysis of this compound's activity in the context of cancer biology. Therefore, the sections and subsections outlined in the requested article, including "Mechanistic Studies on Antiproliferative Phenomena in Cellular Models" and "Elucidation of Molecular Targets and Binding Mechanisms in Model Organisms or Cell Lines," cannot be populated with the required scientifically accurate and detailed information.

A patent application mentioning the synthesis of this compound describes its potential application as a vanilloid receptor 1 (VR1) antagonist, which is relevant to pain and bladder control, but not to antiproliferative mechanisms in cancer. This further underscores the lack of research in the specific area requested.

Consequently, it is not possible to generate the requested article with the specified focus on this compound's role in antiproliferation due to the absence of primary research data.

Applications of 1,3 Dimethyl 5 Isoquinolinamine in Advanced Chemical Systems and Materials

Optoelectronic Properties and Applications in Sensing or Imaging TechnologiesThe optoelectronic properties of 1,3-Dimethyl-5-isoquinolinamine and its application in sensing or imaging technologies have not been reported.

Due to the absence of specific data for this compound, the creation of detailed research findings and data tables as requested is not feasible without compromising scientific accuracy.

Table of Compounds Mentioned

Q & A

Basic: What are the recommended synthetic routes for 1,3-Dimethyl-5-isoquinolinamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can leverage palladium-catalyzed coupling reactions, as demonstrated in analogous isoquinoline derivatives (e.g., iodinated or brominated analogs) . Key steps include:

  • Catalyst Selection : Palladium on carbon (Pd/C) or Pd(OAc)₂ in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Substituent Introduction : Methyl groups at positions 1 and 3 can be introduced via nucleophilic substitution or reductive amination under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves high purity (>95%), with yields optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methyl group positions (δ 2.3–2.6 ppm for CH₃) and aromatic proton environments . For example, 1-methoxy-4-methylisoquinolin-3-amine shows distinct shifts for methoxy (δ 3.9 ppm) and methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 173.1 for C₁₁H₁₂N₂O) .
  • Infrared (IR) Spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:
Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models are critical:

  • DFT Calculations : Optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potentials using Gaussian or ORCA software .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in polar solvents (e.g., DMSO) based on charge distribution .
  • Bioactivity Correlations : Neural network models link methyl substitution patterns to antimicrobial or antiviral activity, as seen in brominated isoquinoline derivatives .

Advanced: What strategies resolve contradictions in reported biological activities of methyl-substituted isoquinoline amines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 1,3-dimethyl vs. 6-chloro analogs) on target binding . For instance, 5-bromo-1,3-dichloroisoquinoline shows antiviral activity dependent on halogen placement .
  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., HIV protease inhibition) to control for assay variability .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions using liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Eye exposure requires 15-minute rinsing with saline .
  • Waste Disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

Advanced: How does methylation at positions 1 and 3 influence the electronic properties of the isoquinoline core?

Methodological Answer:

  • Electron-Donating Effects : Methyl groups increase electron density at the isoquinoline ring, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation) .
  • X-ray Crystallography : Resolve crystal structures to quantify bond length changes (e.g., C–N bonds in the amine group) .
  • Cyclic Voltammetry : Measure redox potentials to assess stability in biological matrices .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:4) visualize spots under UV light (Rf ~0.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.